molecular formula C17H16N4O2S B10999487 3-(2-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(2-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10999487
M. Wt: 340.4 g/mol
InChI Key: XWQQDOICUOLLGN-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves the reaction of 2-methoxybenzoyl chloride with 5-(3-pyridyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE lies in its thiadiazole ring, which imparts distinct electronic and steric properties. This structural feature may enhance its biological activity and make it a more effective therapeutic agent compared to its triazine analogs.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H16N4O2S/c1-23-14-7-3-2-5-12(14)8-9-15(22)19-17-21-20-16(24-17)13-6-4-10-18-11-13/h2-7,10-11H,8-9H2,1H3,(H,19,21,22)

InChI Key

XWQQDOICUOLLGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

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